p-SCN-Bn-TCMC

Overview

Description

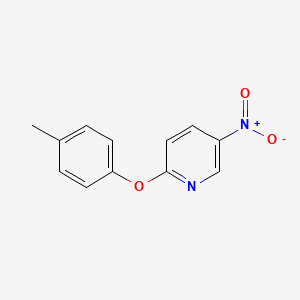

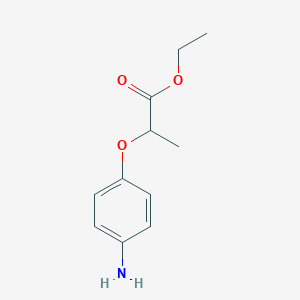

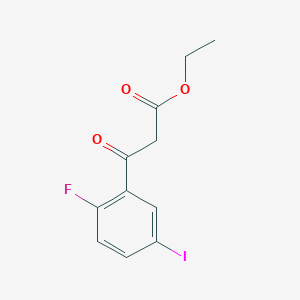

P-SCN-Bn-TCMC is a bifunctional chelator . It contains a reactive isothiocyanate linker and a powerful chelator TCMC . The isothiocyanate functional group is reactive to amino and hydroxy groups, and can be used to make conjugates with peptides, antibodies, and other bio-macromolecules .

Synthesis Analysis

NG001, a small molecular ligand, was synthesized by conjugating the isothiocyanato group of this compound to the amino group of a glutamate-urea-based PSMA-binding entity . The molecular size, chelator unit, and chelator linking method are different in NG001 and PSMA-617 .Chemical Reactions Analysis

Both NG001 and PSMA-617 ligands were efficiently labelled with 212Pb using a 224Ra/212Pb-solution generator in transient equilibrium with progeny . Lead-212-labelled NG001 was purified with a yield of 85.9±4.7% and with 0.7±0.2% of 224Ra .Physical And Chemical Properties Analysis

The exact mass and molecular weight of this compound are not provided in the search results . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Radioligand Therapy for Prostate Cancer

p-SCN-Bn-TCMC is used in the preparation of small molecular ligands for targeting prostate-specific membrane antigen (PSMA) in prostate cancer. This application involves conjugating this compound to a PSMA binding entity and labeling it with lead-212, a radioactive isotope. This process results in compounds like [212 Pb]Pb-NG001, which are used for targeted radioligand therapy, demonstrating significant potential in the treatment of prostate cancer due to their efficient tumor targeting and lower kidney uptake compared to other compounds (Stenberg et al., 2020).

Medical Imaging Applications

This compound is involved in the development of medical imaging probes. For instance, the synthesis of p-SCN-Bn-DTPA-GGGRDN-IF7, a novel probe targeted at Annexin 1 (Anxa1), a surface marker of tumor vasculature in various solid tumors. This probe, when labeled with technetium-99m, can be used in Single Photon Emission Computed Tomography (SPECT) imaging to visualize tumor sites, indicating its potential as a tool for cancer diagnosis and monitoring (Chen et al., 2019).

Mechanism of Action

Target of Action

p-SCN-Bn-TCMC is a bifunctional chelator . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is highly expressed in metastatic castration-resistant prostate cancer, making it an ideal target for radioligand therapy .

Mode of Action

This compound acts as a bifunctional ligand chelating agent . When it encounters metal ions, its two coordinating groups act as flexible tentacles, quickly and accurately capturing the target ion .

Biochemical Pathways

It is known that the compound forms a tight stable coordination complex with radiometal ions . This complex can be properly directed to a desirable molecular target in vivo .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid accumulation in tumors and its quick clearance from non-targeted tissues . This property enhances the bioavailability of the compound and its efficacy in targeting PSMA-positive cells .

Result of Action

The result of this compound’s action is the efficient targeting of PSMA-positive cells both in vitro and in vivo . This leads to a selective cytotoxic effect in spheroids at activity concentrations of 3–10 kBq/mL .

properties

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBLLVHUXJXXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N9O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)

![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)